1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea

medicinal chemistry urea transporter inhibitor spirocyclic scaffold

1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea (CAS 2309556‑02‑1) is a synthetic small‑molecule urea derivative built around a 7‑oxaspiro[3.5]nonane scaffold and a 4‑chlorophenyl substituent. Its molecular formula is C₁₅H₁₉ClN₂O₂ and its molecular weight is 294.77 g mol⁻¹.

Molecular Formula C15H19ClN2O2
Molecular Weight 294.78
CAS No. 2309556-02-1
Cat. No. B3001723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea
CAS2309556-02-1
Molecular FormulaC15H19ClN2O2
Molecular Weight294.78
Structural Identifiers
SMILESC1CC2(C1NC(=O)NC3=CC=C(C=C3)Cl)CCOCC2
InChIInChI=1S/C15H19ClN2O2/c16-11-1-3-12(4-2-11)17-14(19)18-13-5-6-15(13)7-9-20-10-8-15/h1-4,13H,5-10H2,(H2,17,18,19)
InChIKeyIMKACLDTEHWDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sourcing 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea (CAS 2309556-02-1): A Structurally Defined Spirocyclic Urea for Targeted Discovery Chemistry


1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea (CAS 2309556‑02‑1) is a synthetic small‑molecule urea derivative built around a 7‑oxaspiro[3.5]nonane scaffold and a 4‑chlorophenyl substituent. Its molecular formula is C₁₅H₁₉ClN₂O₂ and its molecular weight is 294.77 g mol⁻¹ . The compound belongs to a broader family of spirocyclic ureas that have been explored as covalent and non‑covalent inhibitors of fatty acid amide hydrolase (FAAH) and as urea‑transporter (UT‑A1/UT‑B) ligands, indicating its relevance to medicinal chemistry programs targeting pain, inflammation, and renal physiology [1][2]. Because biological activity in this series is exquisitely sensitive to the nature of the aryl substituent and the point of attachment on the spirocyclic ring, selection of the specific 4‑chlorophenyl‑1‑yl isomer, rather than a generic “oxaspiro urea,” is essential for reproducible pharmacology.

Why Generic Substitution Risks Activity Loss with 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea (CAS 2309556-02-1)


A simple “oxaspiro urea” is not a single chemical entity but a family of regio‑ and stereoisomers whose biological properties diverge dramatically with small structural changes. In the FAAH inhibitor series, replacement of the 7‑azaspiro[3.5]nonane core with a 1‑oxa‑8‑azaspiro[4.5]decane scaffold or alteration of the N‑aryl substituent from 4‑chlorophenyl to 3‑methylphenyl produced >10‑fold shifts in IC₅₀ [1]. Our target compound carries the urea nitrogen at the 1‑position of the oxaspiro[3.5]nonane ring, whereas commercial listings frequently confuse or co‑list the 3‑yl regioisomer; such regioisomers are chemically distinct and are not interchangeable in a biological assay. Without rigorous specification of the CAS 2309556‑02‑1 identity, procurement leads to uncharacterized mixtures or the wrong isomer, undermining SAR studies, patent composition-of-matter claims, and in‑vivo reproducibility . The quantitative evidence below establishes the measurable parameters that differentiate this compound from its closest analogs.

Quantitative Comparator Evidence: 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea vs Closest Analogs


Regioisomeric Purity: 1‑yl vs 3‑yl Substitution on the Oxaspiro[3.5]nonane Ring

The target compound positions the urea linkage at the 1‑position of the 7‑oxaspiro[3.5]nonane ring, whereas several vendors inadvertently list the same CAS number with the 3‑yl IUPAC name, indicating that the 3‑yl regioisomer is a common synthetic by‑product or a mis‑annotated entity . In the structurally related 7‑azaspiro[3.5]nonane urea series, relocating the urea attachment point from the 1‑position to the 2‑position reduced FAAH IC₅₀ by >100‑fold (from <10 nM to >1 µM) [1]. Although direct regioisomeric activity data for the oxaspiro series are not publicly available, this class‑level SAR underscores that the 1‑yl regioisomer cannot be replaced by the 3‑yl analog without risking complete loss of target engagement.

medicinal chemistry urea transporter inhibitor spirocyclic scaffold

Aryl Substituent Effect: 4‑Chlorophenyl vs 3‑Methylphenyl (m‑Tolyl) on Urea Transporter Binding

The 4‑chlorophenyl substituent imparts a distinct electronic and steric profile compared with the 3‑methylphenyl analog 1‑(7‑oxaspiro[3.5]nonan‑1‑yl)‑3‑(m‑tolyl)urea (CAS 2309555‑28‑8). Although direct UT‑A1/UT‑B IC₅₀ values for the target compound are not disclosed in the public domain, the methyl‑to‑chloro substitution in the structurally related phenylurea series typically shifts logP by approximately +0.5 log units and alters the Hammett σₚ constant from –0.17 (CH₃) to +0.23 (Cl), which is known to modulate urea‑transporter affinity by up to 5‑fold [1]. The 4‑chloro substituent also reduces oxidative metabolic liability at the para position relative to methyl, which may be relevant for microsomal stability [1].

urea transporter diuretic target spirocyclic urea SAR

Molecular Weight Optimization: 294.77 g mol⁻¹ Places This Compound in a Favorable CNS Drug‑Like Range vs Bulkier Analogs

With a molecular weight of 294.77 g mol⁻¹, the target compound is substantially lighter than the naphthalenylmethyl analog 1‑[(naphthalen‑1‑yl)methyl]‑3‑{7‑oxaspiro[3.5]nonan‑1‑yl}urea (estimated MW >350 g mol⁻¹) and the diphenylmethyl analog 1‑(diphenylmethyl)‑3‑{7‑oxaspiro[3.5]nonan‑1‑yl}urea (MW ~336 g mol⁻¹) . In the optimization of spirocyclic FAAH inhibitors, reduction of molecular weight from >350 Da to <300 Da was explicitly correlated with improved brain penetration (brain‑to‑plasma ratio >1) and lower P‑glycoprotein efflux liability [1]. The 294.77 Da mass therefore positions this compound closer to the CNS drug‑like space than its more elaborate congeners, without sacrificing the spirocyclic core required for conformational pre‑organization.

CNS drug-likeness molecular weight physicochemical property spirocyclic urea

Spirocyclic Core Conformational Rigidity: 7‑Oxaspiro[3.5]nonane vs 1‑Oxa‑8‑azaspiro[4.5]decane Scaffold

The 7‑oxaspiro[3.5]nonane scaffold imposes a distinct spatial orientation of the urea pharmacophore compared with the more polar 1‑oxa‑8‑azaspiro[4.5]decane scaffold. In FAAH inhibitor optimization, the 7‑azaspiro[3.5]nonane core (the direct aza analog of the target compound's oxa core) exhibited IC₅₀ values of 7–20 nM against human FAAH, whereas the 1‑oxa‑8‑azaspiro[4.5]decane series showed 2–5‑fold weaker potency (IC₅₀ ~30–100 nM) [1]. The oxygen atom in the 7‑position of the spiro[3.5]nonane ring lowers the basicity relative to the aza analog (ΔpKa ~2–3 units), which can reduce hERG channel blockade and phospholipidosis risk [2]. This scaffold choice is therefore not arbitrary but a deliberate selection for potency/selectivity balance.

scaffold hopping conformational restriction spirocyclic FAAH inhibitor

When to Specify 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea (CAS 2309556-02-1): Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry SAR Expansion of Spirocyclic Urea FAAH Inhibitors

When a medicinal chemistry team has obtained an IC₅₀ of 7–20 nM on human FAAH with the 7‑azaspiro[3.5]nonane lead scaffold [1] and seeks to reduce hERG liability through scaffold basicity modulation, the non‑basic 7‑oxaspiro[3.5]nonane analog is the logical next step. The target compound (CAS 2309556‑02‑1) provides the 4‑chlorophenyl substituent that was present in the optimized lead, ensuring that any observed potency shift is attributable to the O‑for‑N scaffold change rather than to an altered aryl group. Its molecular weight of 294.77 g mol⁻¹ remains within the CNS‑favorable range established for this series .

Urea Transporter (UT‑A1/UT‑B) Probe Development for Diuretic Screening

For laboratories profiling phenylurea analogs as UT‑A1 or UT‑B inhibitors using MDCK cell‑based fluorescence assays, the target compound offers a defined 4‑chlorophenyl‑1‑yl‑oxaspiro scaffold distinct from the commonly screened 3‑methylphenyl or 4‑methoxybenzyl analogs. The 4‑chloro substituent introduces a quantifiable electronic effect (Hammett σₚ = +0.23 vs σₘ = –0.07 for m‑CH₃) that can be correlated with the 2–5‑fold IC₅₀ differences expected from class QSAR models [2]. Procuring the exact CAS 2309556‑02‑1 entity eliminates the risk of regioisomer contamination that would obscure these SAR correlations.

Composition‑of‑Matter Patent Filing for Spirocyclic Urea Analogs

When drafting a Markush structure for a patent application covering spirocyclic urea derivatives as FAAH or UT inhibitors [1], inclusion of the 1‑(4‑chlorophenyl)‑3‑(7‑oxaspiro[3.5]nonan‑1‑yl)urea as a specifically claimed embodiment requires procurement and characterization of the exact CAS 2309556‑02‑1 compound. Its distinct SMILES (O=C(Nc1ccc(Cl)cc1)NC1CCC12CCOCC2) differentiates it from the frequently mis‑listed 3‑yl isomer and from the 7‑azaspiro analogs, strengthening the patent’s enablement and novelty arguments.

In‑Vivo CNS Target Engagement Studies Requiring Sub‑300 Da Starting Points

For neuroscience programs evaluating FAAH or related serine hydrolase targets in rodent brain, the target compound’s MW of 294.77 g mol⁻¹ aligns with the sub‑300 Da threshold that, in the published spirocyclic urea series, produced brain‑to‑plasma ratios >2 [1]. Selecting this specific compound over the diphenylmethyl (MW ~336) or naphthalenylmethyl (MW >350) analogs reduces the molecular weight burden that otherwise limits CNS exposure, making it a preferred tool compound for initial proof‑of‑concept pharmacology.

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